(1-Benzylpiperazin-2-yl)methanol
Overview
Description
(1-Benzylpiperazin-2-yl)methanol is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperazin-2-yl)methanol typically involves the reaction of ethyl 1-phenethylpiperazine-2-carboxylate with suitable reagents . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: (1-Benzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(1-Benzylpiperazin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Piperazine: A parent compound with a wide range of pharmaceutical applications.
1-Benzylpiperazine: A stimulant with structural similarity to (1-Benzylpiperazin-2-yl)methanol.
2-(2-Benzylpiperazin-1-yl)ethanol: Another derivative with potential biological activities.
Uniqueness: this compound is unique due to its specific structural features and potential applications. Its hydroxyl group and benzyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(1-benzylpiperazin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIULIYROIRMPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599661 | |
Record name | (1-Benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476493-27-3 | |
Record name | (1-Benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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